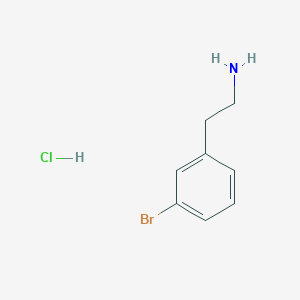

2-(3-Bromophenyl)ethanamine hydrochloride

Description

Significance as a Foundational Chemical Entity

The significance of 2-(3-Bromophenyl)ethanamine hydrochloride in chemical research lies in its core structure, the 2-phenethylamine scaffold. This motif is prevalent in a vast array of biologically active molecules, including neurotransmitters and alkaloids. The presence of a bromine atom on the phenyl ring at the meta-position provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This makes it a valuable precursor in synthetic organic chemistry and medicinal chemistry for creating more complex molecules.

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, which is advantageous for experimental handling and various research applications. Its utility as a foundational entity stems from its role as a starting material or intermediate in the synthesis of novel compounds with potential applications in pharmacology and materials science.

Below is a table detailing some of the key chemical and physical properties of the free base form, 2-(3-Bromophenyl)ethylamine, which provides context for the hydrochloride salt.

| Property | Value |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Physical State (at 20°C) | Liquid |

| Boiling Point | 132°C at 12 mmHg |

| Purity | >95.0% |

| CAS Number | 58971-11-2 |

Note: Data corresponds to the free base, 2-(3-Bromophenyl)ethylamine. tcichemicals.comtcichemicals.com

Scope of Academic Inquiry into this compound and Analogues

The academic inquiry into 2-(3-Bromophenyl)ethanamine and its analogues is primarily focused on their interactions with biological systems, particularly in the field of neuropharmacology. Research has shown that compounds with the phenethylamine (B48288) skeleton are active at various receptors and transporters in the central nervous system. mdpi.com

One specific area of investigation for 2-(3-Bromophenyl)ethanamine is its activity as a ligand for serotonin (B10506) receptors. biosynth.com It has been identified as an affinity ligand for the 5-hydroxytryptamine receptor 7 (5-HT7), showing high affinity for this receptor subtype. biosynth.com This selectivity makes it a useful tool for researchers studying the function and physiological roles of the 5-HT7 receptor. biosynth.com

The broader class of 2-phenethylamines is a subject of extensive research in medicinal chemistry, with analogues being investigated for their potential to interact with a range of biological targets, including:

Adrenergic receptors mdpi.com

Dopamine (B1211576) transporters (DAT) mdpi.com

Monoamine oxidase (MAO) mdpi.com

Sigma receptors mdpi.com

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships, which is crucial for the design of new chemical probes and potential therapeutic agents. These investigations are strictly for research purposes and are not intended for personal or veterinary use. biosynth.combiosynth.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMPYVLDZUHKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740343 | |

| Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215797-57-2 | |

| Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Bromophenyl Ethanamine Hydrochloride and Analogues

Established Synthetic Routes to 2-(3-Bromophenyl)ethanamine Hydrochloride

The preparation of the core 2-(3-bromophenyl)ethanamine structure can be achieved through several reliable synthetic pathways. These routes typically begin with commercially available precursors and involve key transformations to construct the phenethylamine (B48288) framework.

Reductive Amination Protocols for Aromatic Ketones

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process involves the initial reaction of a ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(3-bromophenyl)ethanamine, the logical starting material is 3'-bromoacetophenone (B146053). orgsyn.orgchemicalbook.com

The general protocol involves condensing 3'-bromoacetophenone with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, to form an intermediate imine. This imine is subsequently reduced without isolation using a suitable reducing agent. A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions. masterorganicchemistry.comresearchgate.net

Commonly used reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, preventing side reactions. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of a wide range of ketones and aldehydes.

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

Another established route to 2-(3-bromophenyl)ethanamine involves the reduction of 3-bromophenylacetonitrile (B52883). The nitrile group can be effectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

| Starting Material | Reagent(s) | Key Transformation | Product |

| 3'-Bromoacetophenone | 1. Ammonia source (e.g., NH₄OAc) 2. Reducing agent (e.g., NaBH₃CN) | Reductive Amination | 2-(3-Bromophenyl)ethanamine |

| 3-Bromophenylacetonitrile | 1. Reducing agent (e.g., LiAlH₄ or H₂/Catalyst) | Nitrile Reduction | 2-(3-Bromophenyl)ethanamine |

The final product is typically isolated as the hydrochloride salt by treating the free amine with hydrochloric acid (HCl) to improve its stability and handling characteristics.

Alkylation Strategies for Phenethylamines

The direct synthesis of primary amines, such as 2-(3-bromophenyl)ethanamine, via alkylation of ammonia is a classical approach but is often complicated by a lack of selectivity. wikipedia.org The reaction involves the nucleophilic substitution of an alkyl halide, such as 2-(3-bromophenyl)ethyl bromide, with ammonia. libretexts.org

The process begins with the Sₙ2 attack of ammonia on the alkyl halide to form the primary ammonium salt. A subsequent acid-base reaction with excess ammonia liberates the primary amine. libretexts.orgmasterorganicchemistry.com However, the newly formed primary amine is often more nucleophilic than ammonia itself. masterorganicchemistry.com This leads to subsequent alkylation reactions, producing a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. libretexts.orgyoutube.comlibretexts.org

To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. youtube.com Despite this, achieving high selectivity can be challenging, making this route less favorable for laboratory-scale synthesis compared to reductive amination or nitrile reduction. masterorganicchemistry.com

Approaches to Structurally Related Bromophenylalkanamines

Once the 2-(3-bromophenyl)ethanamine core is synthesized, the primary amine group serves as a key functional handle for the creation of a diverse library of analogues through various derivatization reactions.

N-Alkylation and Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of 2-(3-bromophenyl)ethanamine yields secondary or tertiary amines. As with the alkylation of ammonia, direct alkylation with alkyl halides can lead to overalkylation. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination, where 2-(3-bromophenyl)ethanamine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. masterorganicchemistry.com This approach cleanly provides the desired N-alkylated products.

N-Acylation: The reaction of 2-(3-bromophenyl)ethanamine with acylating agents, such as acyl chlorides or acid anhydrides, readily forms stable amide bonds. researchgate.netmdpi.com This reaction is typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. N-acylation is a high-yielding and robust reaction that allows for the introduction of a vast array of functional groups onto the amine. nih.gov

| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class |

| N-Alkylation | Alkyl Halide or Aldehyde/Ketone + Reducing Agent | Alkyl Group | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride or Acid Anhydride + Base | Acyl Group | Amide |

Condensation Reactions for Imines and Schiff Bases

Primary amines like 2-(3-bromophenyl)ethanamine readily undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. organic-chemistry.orgredalyc.org This reversible reaction typically occurs under mild conditions, often with acid or base catalysis, and requires the removal of water to drive the equilibrium toward the product. researchgate.net

The resulting imine contains a carbon-nitrogen double bond (azomethine group) and can serve as a versatile intermediate for further synthetic transformations or be the target molecule itself, as many Schiff bases exhibit interesting biological and material properties. researchgate.netnih.govrsc.org The reaction is general and compatible with a wide range of aromatic and aliphatic carbonyl compounds. rsc.org

Advanced Functionalization and Coupling Strategies

The aryl bromide moiety in 2-(3-bromophenyl)ethanamine is a key feature that enables advanced functionalization through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position of the phenyl ring, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org By applying the Suzuki coupling to a protected derivative of 2-(3-bromophenyl)ethanamine, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at the C3 position. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orglibretexts.org This strategy allows for the synthesis of derivatives where the bromine atom is replaced by a substituted amino group. The reaction is known for its broad substrate scope and high functional group tolerance. rug.nlacsgcipr.org The amine on the ethyl side chain must be appropriately protected (e.g., as an amide or carbamate) to prevent it from interfering with the coupling reaction.

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(aryl)-C | Biphenyl or Alkyl/Vinyl-substituted Arene |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N | Di- or Tri-substituted Aniline Derivative |

These advanced strategies significantly expand the synthetic utility of the 2-(3-bromophenyl)ethanamine scaffold, making it a valuable building block in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N bond formation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents, primary amines, and secondary amines. The synthesis of 2-(3-bromophenyl)ethanamine analogues via this method typically involves the reaction of a suitable 3-bromophenyl precursor with an appropriate amine nucleophile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often being employed to facilitate the catalytic cycle.

For the synthesis of analogues of 2-(3-bromophenyl)ethanamine, a hypothetical reaction could involve the coupling of 1-bromo-3-(2-bromoethyl)benzene (B1315802) with an amine. A representative set of reaction conditions is presented in the table below.

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-bromo-3-(2-bromoethyl)benzene |

| Amine | Benzylamine |

| Palladium Precatalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Yield | 75-90% (estimated) |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type N-arylation)

Copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods for the formation of C-N bonds. nih.gov While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have led to the development of milder protocols using various copper sources, ligands, and bases. nih.gov These reactions are particularly useful for the N-arylation of a variety of nitrogen-containing nucleophiles, including amines, amides, and heterocycles.

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to afford the N-arylated product. The use of ligands such as diamines or amino acids can significantly improve the efficiency and substrate scope of the reaction.

A hypothetical Ullmann-type synthesis of a 2-(3-bromophenyl)ethanamine analogue could involve the coupling of 3-bromophenethylamine (B1277633) with an aryl halide. The table below outlines typical conditions for such a transformation.

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation

| Parameter | Condition |

|---|---|

| Aryl Halide | Iodobenzene |

| Amine | 2-(3-Bromophenyl)ethanamine |

| Copper Source | CuI |

| Ligand | N,N'-Dimethylethylenediamine |

| Base | K₂CO₃ |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Yield | 60-80% (estimated) |

Nucleophilic Substitution Reactions on the Bromophenyl Moiety

Direct nucleophilic aromatic substitution (SNA r) on an unactivated aryl halide like a bromophenyl group is generally challenging due to the high electron density of the aromatic ring. However, under certain conditions, such as high temperatures or the presence of a strong base which can promote an elimination-addition (benzyne) mechanism, nucleophilic substitution can occur. For the synthesis of 2-(3-bromophenyl)ethanamine, a more plausible nucleophilic substitution approach would involve the reaction of a suitable electrophile with a phenethylamine precursor.

Alternatively, the synthesis can proceed via the reaction of 3-bromobenzyl halide with a cyanide salt, followed by reduction of the resulting nitrile to the corresponding amine. Another common route is the reaction of an alkyl halide with ammonia or an ammonia equivalent. This is a classical method for amine synthesis, though it can suffer from over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

The reaction of 1-bromo-3-(2-bromoethyl)benzene with ammonia in a sealed tube with ethanol (B145695) as a solvent is a viable, albeit potentially low-yielding, method for the synthesis of 2-(3-bromophenyl)ethanamine.

Table 3: Conditions for Nucleophilic Substitution with Ammonia

| Parameter | Condition |

|---|---|

| Substrate | 1-bromo-3-(2-bromoethyl)benzene |

| Nucleophile | Concentrated Ammonia in Ethanol |

| Solvent | Ethanol |

| Temperature | 100-120 °C (in a sealed tube) |

| Key Consideration | Large excess of ammonia to minimize over-alkylation |

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active phenethylamines are chiral, with their enantiomers often exhibiting different pharmacological profiles. Therefore, the development of methods for the stereoselective synthesis or resolution of chiral analogues of 2-(3-bromophenyl)ethanamine is of significant interest.

Enantioselective Pathways for Chiral Analogues

The enantioselective synthesis of chiral amines can be achieved through various strategies, including asymmetric hydrogenation of prochiral enamines or imines, and the use of chiral auxiliaries. nih.gov For instance, the asymmetric reduction of a suitably substituted acetophenone (B1666503) derivative to a chiral alcohol, followed by conversion to the corresponding amine with retention or inversion of stereochemistry, is a common approach.

Recent advances in catalysis have enabled the direct asymmetric reductive amination of ketones, providing a more direct route to chiral amines. This transformation can be catalyzed by enzymes or chiral metal complexes.

Diastereomeric Salt Formation for Chiral Resolution

A classical and widely used method for separating enantiomers of a racemic amine is through the formation of diastereomeric salts. acs.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. quora.com For the resolution of a racemic analogue of 2-(3-bromophenyl)ethanamine, a typical procedure would involve dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The optically pure amine can then be recovered by treating the salt with a base. The more soluble diastereomeric salt remaining in the mother liquor can also be processed to recover the other enantiomer.

Table 4: Chiral Resolution of a Racemic Phenethylamine Analogue

| Step | Procedure |

|---|---|

| 1. Salt Formation | Dissolve racemic amine and (+)-tartaric acid in a suitable solvent (e.g., methanol/water). |

| 2. Crystallization | Allow the solution to cool, promoting the crystallization of the less soluble diastereomeric salt. |

| 3. Separation | Isolate the crystalline salt by filtration. |

| 4. Liberation of Amine | Treat the isolated salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched amine. |

| 5. Isolation | Extract the amine with an organic solvent and purify. |

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and success of the synthetic methodologies described above are highly dependent on the careful optimization of reaction conditions and the selection of the appropriate catalytic system. bristol.ac.uk Factors such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time can all have a significant impact on the yield, purity, and selectivity of the desired product. researchgate.net

For palladium-catalyzed aminations, high-throughput screening of various ligands and bases is often employed to identify the optimal combination for a specific substrate. bristol.ac.uk The concentration of the catalyst and the stoichiometry of the reactants are also critical parameters that need to be fine-tuned.

In copper-catalyzed Ullmann-type reactions, the choice of the copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and the ligand can dramatically influence the reaction outcome. researchgate.netacs.org Temperature control is also crucial, as these reactions can be sensitive to overheating, which may lead to side product formation.

For nucleophilic substitution reactions, the concentration of the nucleophile, the choice of solvent, and the reaction temperature are key variables to optimize. In the case of amination with ammonia, using a large excess of the nucleophile is a critical strategy to suppress the formation of undesired over-alkylation products.

The optimization process often involves a systematic variation of each reaction parameter to identify the conditions that provide the highest yield of the desired product with the highest purity and in the shortest reaction time.

Role of Catalysts in Reaction Efficiency

The catalytic hydrogenation of aromatic nitriles, such as 3-bromophenylacetonitrile, to their corresponding primary amines is a cornerstone of industrial and laboratory synthesis. The choice of catalyst is paramount in achieving high yields and selectivity, minimizing the formation of secondary and tertiary amine byproducts. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.

Palladium-based catalysts are highly effective for the hydrogenation of nitriles. researchgate.netacs.org For the reduction of benzyl (B1604629) cyanide to 2-phenylethylamine, a close analogue of the target compound, Pd/C has been shown to facilitate the reaction under mild conditions. researchgate.net However, selectivity can be a challenge, with the potential for over-reduction and the formation of byproducts. The reaction medium also plays a crucial role; for instance, the selective hydrogenation of benzyl cyanide to 2-phenylethylamine using a Pd/Al2O3 catalyst was significantly enhanced in an n-hexane–water–CO2 medium, achieving over 90% selectivity to the primary amine. rsc.org This highlights the interplay between the catalyst, solvent, and other additives in directing the reaction pathway.

Raney Nickel is another widely used catalyst for nitrile reduction, often favored for its high activity and cost-effectiveness. umich.edu It is effective in the reduction of a variety of functional groups, including nitriles, to their corresponding amines. umich.edu Studies on the reduction of aromatic nitriles using Raney Nickel in combination with a hydrogen source like potassium borohydride (B1222165) in ethanol have demonstrated high yields of the primary amine with only trace amounts of secondary or tertiary amine byproducts. semanticscholar.org This system offers a mild and efficient route for the synthesis of phenylethylamine derivatives.

Table 1: Comparison of Catalysts in the Hydrogenation of Aromatic Nitriles (Analogous Systems)

| Catalyst | Substrate | Reaction Conditions | Primary Amine Yield/Selectivity | Reference |

| 10% Pd/C | Benzyl Cyanide | 40 °C, 6 bar H₂, water/dichloromethane, NaH₂PO₄ | 40% Yield, 45% Selectivity | researchgate.net |

| Pd/Al₂O₃ | Benzyl Cyanide | n-hexane-water-CO₂, H₂ | >90% Selectivity | rsc.org |

| Raney Ni/KBH₄ | 2-Phenylacetonitrile | Room Temperature, Ethanol | 92% Yield | semanticscholar.org |

This table presents data from analogous systems to illustrate the comparative efficiency of different catalysts in the reduction of aromatic nitriles.

Application of Microwave Irradiation in Synthetic Processes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.gov The application of microwave irradiation in the synthesis of this compound and its analogues can significantly enhance the efficiency of the catalytic reduction of 3-bromophenylacetonitrile.

Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barrier of the reaction more efficiently than conventional heating, which relies on thermal conduction. For catalytic reactions, microwave irradiation can enhance the catalytic activity by increasing the frequency of collisions between the reactants and the catalyst surface.

While specific literature detailing the microwave-assisted catalytic hydrogenation of 3-bromophenylacetonitrile is limited, the principles of microwave chemistry have been successfully applied to a wide range of organic transformations, including aminations and reductions. nih.govmdpi.com For instance, microwave-assisted catalytic amidation reactions have been developed, demonstrating the potential for this technology in forming C-N bonds efficiently. nih.govresearchgate.net Furthermore, the reduction of aromatic nitro compounds to their corresponding amines has been successfully carried out under microwave irradiation, showcasing the applicability of this technique in reduction reactions. uobabylon.edu.iq

A plausible microwave-assisted synthesis of 2-(3-bromophenyl)ethanamine would involve the reaction of 3-bromophenylacetonitrile with a suitable hydrogen source in the presence of a catalyst, such as Pd/C or Raney Nickel, in a microwave reactor. The reaction time is expected to be significantly reduced from several hours, typical for conventional heating, to a matter of minutes.

Table 2: Potential Advantages of Microwave-Assisted Catalytic Hydrogenation of 3-Bromophenylacetonitrile

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Variable | Potentially Higher |

| Byproduct Formation | Possible | Potentially Reduced |

| Process Control | Slower response | Rapid and precise |

This table illustrates the expected benefits of applying microwave irradiation to the catalytic hydrogenation of 3-bromophenylacetonitrile based on general principles of microwave-assisted synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromophenyl Ethanamine Hydrochloride

Reactivity of the Primary Amine Functionality

The primary amine group in 2-(3-bromophenyl)ethanamine is a key functional handle, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This reactivity allows for a variety of chemical transformations, primarily through acylation and alkylation reactions.

Acylation: Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form amides. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, such as methacryloyl chloride, is typically rapid and violent, proceeding through a nucleophilic addition-elimination mechanism. chemguide.co.ukmdpi.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the stable amide product. chemguide.co.uk To neutralize the hydrogen chloride byproduct, a base like triethylamine (B128534) is often added. mdpi.com Reactions with acid anhydrides are similar but generally slower and may require heating. chemguide.co.uklibretexts.org

Alkylation: The alkylation of 2-(3-bromophenyl)ethanamine with alkyl halides is also possible but often leads to a mixture of products. lumenlearning.com The primary amine can react with an alkyl halide via an SN2 reaction to form a secondary amine. masterorganicchemistry.com However, the resulting secondary amine is also nucleophilic, often more so than the starting primary amine, and can compete for the remaining alkyl halide to form a tertiary amine. masterorganicchemistry.com This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt, a reaction known as exhaustive alkylation. libretexts.orglumenlearning.com Controlling the reaction to achieve selective mono-alkylation can be challenging and may result in low yields of the desired secondary amine due to this over-alkylation tendency. lumenlearning.commasterorganicchemistry.com Using a large excess of the initial amine can favor the formation of the secondary amine. libretexts.org

Interactive Table: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent Example | Product Type | Key Conditions | Citation(s) |

| Acylation | Acyl Chloride (e.g., Methacryloyl chloride) | N-substituted Amide | Base (e.g., Triethylamine), Room Temperature | chemguide.co.ukmdpi.com |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-substituted Amide | Heating may be required | chemguide.co.uklibretexts.org |

| Alkylation | Alkyl Halide (e.g., Bromoethane) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Heating; often results in a mixture of products | libretexts.orglumenlearning.com |

| Reductive Amination | Aldehyde/Ketone | Substituted Amine | Reducing agent (e.g., NaBH₃CN) | lumenlearning.com |

Transformations Involving the Aryl Halide Moiety

The bromo-substituent on the phenyl ring of 2-(3-bromophenyl)ethanamine serves as a versatile anchor point for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably through palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful methods for modifying this aryl halide moiety.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for reaction efficiency and can be tailored to the specific substrates. wikipedia.orglibretexts.orgorganic-chemistry.org

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Citation(s) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Active catalyst for the coupling reaction | libretexts.orgorganic-chemistry.org |

| Ligand | Phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃) | Stabilize the Pd center and facilitate key steps | organic-chemistry.org |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the new carbon-based substituent | wikipedia.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation | wikipedia.orgorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and facilitates the reaction | wikipedia.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This transformation has become a cornerstone for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. organic-chemistry.orgnih.gov The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the N-arylated product. wikipedia.org The development of various generations of catalyst systems, particularly through the design of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos), has significantly expanded the scope and utility of this reaction, allowing for the coupling of a wide array of amines and aryl halides under milder conditions. wikipedia.orgnih.gov

Interactive Table: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction | Citation(s) |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | libretexts.orgnih.gov |

| Ligand | X-Phos, BINAP, DPPF | Modulates catalyst activity and stability | wikipedia.orgnih.gov |

| Amine Source | Primary amines, Secondary amines, Ammonia (B1221849) equivalents | Provides the nitrogen nucleophile | wikipedia.orgorganic-chemistry.org |

| Base | KOt-Bu, Cs₂CO₃, LiHMDS | Facilitates deprotonation of the amine | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane | Reaction medium | nih.gov |

Oxidation and Reduction Pathways of the Ethanamine Backbone

The ethanamine backbone of 2-(3-bromophenyl)ethanamine consists of saturated sp³-hybridized carbon atoms, which are generally stable and resistant to mild oxidation and reduction conditions. Significant transformations of this backbone typically occur during the synthesis of the molecule itself rather than as a post-synthetic modification.

One of the most common synthetic routes to phenethylamines involves the reduction of a β-nitrostyrene precursor. chemrxiv.org This transformation can be achieved using various reducing agents. A one-pot procedure utilizing sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride (CuCl₂) has been shown to effectively reduce substituted β-nitrostyrenes to the corresponding phenethylamines under mild conditions. chemrxiv.org Other methods for reducing aromatic nitro compounds, which can be precursors to the amine functionality, include catalytic hydrogenation. mdpi.com

Direct oxidation of the ethanamine backbone is less common and would likely require harsh conditions, potentially leading to cleavage of the carbon-carbon bond or oxidation at the benzylic position. The primary amine functionality itself can be transformed under specific oxidative conditions. For example, arylamines can be converted to aryl halides in a one-pot reaction using sodium nitrite (B80452) (NaNO₂) and an N-halosuccinimide (NXS), a process that is complementary to the classical Sandmeyer reaction. nih.gov

Intramolecular and Intermolecular Cyclization Studies

The dual functionality of 2-(3-bromophenyl)ethanamine, possessing both a nucleophilic amine and an electrophilic aryl halide site, makes its derivatives suitable substrates for cyclization reactions to form heterocyclic structures.

Intramolecular Cyclization: For an intramolecular reaction to occur, the amine functionality must first be modified to incorporate a tether that can react with the aryl bromide. For instance, N-acylation followed by further elaboration could position a reactive group appropriately for a ring-closing reaction. Research has shown that related structures, such as N-aryl amides, can undergo intramolecular cyclization to form oxindoles. rsc.org Similarly, nitroketene aminals containing a tethered phenyl group have been shown to cyclize in the presence of trifluoromethanesulfonic acid. ias.ac.in Another relevant strategy involves the palladium-catalyzed cyclization of propargylamines, where a terminal alkyne is introduced onto the amine, which then undergoes an intramolecular reaction with the aromatic ring to form quinolines. nih.gov

Intermolecular Cyclization: The compound can also participate in intermolecular reactions where it acts as a building block for larger heterocyclic systems. For example, the primary amine can act as a nucleophile in a reaction with a bifunctional electrophile to construct a new ring. Research on related 2-bromobenzamides has demonstrated cobalt-catalyzed cyclization with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. mdpi.com While this involves an amide rather than an amine, it illustrates a pathway where the bromo-substituted ring and a nitrogen-containing functional group participate in a metal-catalyzed ring formation with an external reagent.

Interactive Table: Examples of Relevant Cyclization Strategies

| Cyclization Type | Starting Material Class | Reagents/Catalysts | Product Class | Citation(s) |

| Intramolecular | Propargylamines with aryl groups | Pd(OAc)₂ | Quinolines | nih.gov |

| Intramolecular | N-Aryl Amides | Base (e.g., NaH) | 3-Amino Oxindoles | rsc.org |

| Intramolecular | Nitroketene aminals with tethered phenyl | Trifluoromethanesulfonic acid | Cyclic Amidines | ias.ac.in |

| Intermolecular | 2-Bromobenzamides | Cobalt catalyst, Carbodiimides | 3-(Imino)isoindolin-1-ones | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Bromophenyl)ethanamine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the ethylamine (B1201723) side chain.

The aromatic region of the spectrum is anticipated to show complex signals corresponding to the four protons on the substituted benzene (B151609) ring. Due to the meta-substitution pattern, these protons are chemically non-equivalent and would likely appear as a series of multiplets in the range of δ 7.0–7.5 ppm. The proton situated between the two substituents (at the C2 position) would be expected to be a singlet or a finely split triplet, while the other three protons would likely exhibit doublet or triplet of doublets splitting patterns based on their coupling with adjacent protons.

The ethylamine side chain is expected to produce two signals, corresponding to the benzylic methylene (B1212753) group (-CH₂-) and the aminic methylene group (-CH₂-NH₃⁺). These would likely appear as two triplets, a characteristic pattern for an ethyl group, in the aliphatic region of the spectrum (approximately δ 2.8–3.5 ppm). The presence of the electron-withdrawing ammonium (B1175870) group would deshield the adjacent methylene protons, causing them to resonate at a higher chemical shift compared to the benzylic protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplets |

| Benzylic-CH₂ | ~ 2.8 - 3.2 | Triplet |

| Aminic-CH₂ | ~ 3.2 - 3.5 | Triplet |

| -NH₃⁺ | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The six carbons of the aromatic ring are expected to resonate in the range of δ 120–145 ppm. The carbon atom directly bonded to the bromine atom (C3) would be significantly influenced by the halogen's electronic effects and is expected to have a chemical shift around δ 122 ppm. The carbon atom to which the ethylamine side chain is attached (C1) would appear around δ 140 ppm. The other four aromatic carbons would have distinct chemical shifts within the aromatic region.

The two aliphatic carbons of the ethylamine side chain would appear at higher field (lower ppm values). The benzylic carbon (-CH₂-) is expected to resonate around δ 35–40 ppm, while the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would be slightly more deshielded, appearing in the range of δ 40–45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~ 122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₂ | ~ 140 |

| Benzylic -CH₂- | 35 - 40 |

| Aminic -CH₂- | 40 - 45 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For 2-(3-Bromophenyl)ethanamine, the molecular ion peak would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The most prominent fragmentation pathway for phenethylamines is typically the benzylic cleavage, which involves the breaking of the bond between the alpha and beta carbons of the side chain. This would result in the formation of a stable bromotropylium cation. Other potential fragmentations include the loss of the amino group and cleavage of the aromatic ring.

Table 3: Predicted Key Fragment Ions in the EI-MS of 2-(3-Bromophenyl)ethanamine

| m/z | Predicted Identity |

|---|---|

| 199/201 | [M]⁺˙ (Molecular ion) |

| 170/172 | [M - NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | [CH₂NH₂]⁺ |

Note: The predicted values are for the free base and based on general fragmentation patterns of phenethylamines and brominated aromatic compounds.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the molecular formula of this compound. By measuring the exact mass of the molecular ion to several decimal places, its elemental formula can be definitively established, distinguishing it from other compounds with the same nominal mass. The high accuracy of HR-MS is also crucial for confirming the elemental composition of key fragment ions, further corroborating the proposed structure.

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Assessment

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary ammonium group (around 3000-2800 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹). Aromatic C-H out-of-plane bending vibrations in the region of 900-690 cm⁻¹ would also provide information about the substitution pattern of the benzene ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the bromophenyl ring. The presence of the bromine atom and the ethylamine side chain would be expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present. For this compound (C₈H₁₁BrClN), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. In a research setting, these theoretical values are compared against experimentally determined values to confirm the compound's stoichiometric purity. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of a pure sample.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 40.64 |

| Hydrogen | H | 1.008 | 11.088 | 4.69 |

| Bromine | Br | 79.904 | 79.904 | 33.79 |

| Chlorine | Cl | 35.453 | 35.453 | 14.99 |

| Nitrogen | N | 14.007 | 14.007 | 5.92 |

| Total | 236.540 | 100.00 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound or monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to check compound purity and follow a reaction's progress. For an amine compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane) is a common starting point. Due to the basic nature of the amine group, which can cause streaking on the acidic silica gel plate, a small amount of a base like triethylamine (B128534) (Et₃N) or ammonia (B1221849) is often added to the mobile phase to improve the spot shape. silicycle.com

Spots are typically visualized under UV light at 254 nm, where the aromatic ring will absorb light and appear as a dark spot on the fluorescent background. maps.org Stains like ninhydrin (B49086) can also be used, which react with the primary amine to produce a colored spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. libretexts.org

Table 4: Representative TLC System for Phenethylamine (B48288) Analogs

| Stationary Phase | Mobile Phase Examples | Visualization | Expected Rf Range |

| Silica Gel 60 F₂₅₄ | Ethyl acetate (B1210297) / Methanol / Aqueous Ammonia (e.g., 85:10:5) | UV (254 nm) | 0.2 - 0.7 |

| Silica Gel 60 F₂₅₄ | Chloroform / Methanol (e.g., 9:1) | Fluorescamine Spray | 0.3 - 0.8 |

Note: Data is based on systems used for structurally related phenethylamines. maps.org Rf values are highly dependent on exact conditions.

Advanced Techniques for Material Characterization in Polymer Applications

When small molecules like this compound are incorporated into polymers, advanced analytical techniques are required to characterize the resulting composite material.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and microstructure of materials at high magnification. In polymer science, if this compound were used as a functional filler or additive in a polymer matrix, SEM would be an invaluable tool for characterization.

Researchers would use SEM to visualize how the amine compound is dispersed within the polymer. nih.gov Images of cryo-fractured surfaces of the composite material can reveal whether the compound exists as discrete particles, if it has agglomerated, or how it is integrated at the interface between the filler and the polymer matrix. This morphological information is critical as the degree of dispersion and interfacial adhesion strongly influence the mechanical, thermal, and chemical properties of the final polymer composite. For instance, in epoxy-amine systems, SEM can elucidate the surface morphology and structure of the cured polymer films.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgucc.ie It operates by bombarding the sample with a focused beam of electrons, which excites electrons in the sample's atoms. wikipedia.org When an electron from an inner shell is ejected, a higher-energy electron from an outer shell fills the vacancy. The excess energy is released as an X-ray, with an energy level that is characteristic of the element from which it was emitted. wikipedia.org The EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample and determine the relative abundance of each element. myscope.training

In the context of "this compound," an EDS analysis would be employed to confirm its elemental composition. The technique is capable of identifying the primary elements constituting the compound. For "this compound" (C₈H₁₁BrClN), EDS analysis is expected to detect the presence of Carbon (C), Bromine (Br), Chlorine (Cl), and Nitrogen (N). Due to limitations in detecting very light elements, Hydrogen (H) is not typically observed in EDS spectra.

A hypothetical EDS analysis of a pure sample of "this compound" would yield a spectrum with distinct peaks corresponding to the characteristic X-ray energies for Carbon, Bromine, Chlorine, and Nitrogen. The relative intensities of these peaks can provide a semi-quantitative assessment of the elemental distribution. taylorandfrancis.com This is particularly useful for verifying the presence and distribution of the halogen atoms, bromine and chlorine, which are key components of the molecule.

The following table represents the expected elemental composition of "this compound" that would be confirmed by EDS analysis.

| Element | Symbol | Atomic Number | Expected Presence |

| Carbon | C | 6 | Yes |

| Hydrogen | H | 1 | Not Detected |

| Bromine | Br | 35 | Yes |

| Chlorine | Cl | 17 | Yes |

| Nitrogen | N | 7 | Yes |

This analytical method is valuable in research for confirming the successful synthesis of the target compound and for identifying any potential inorganic impurities. rdlab137.it The spatial resolution of EDS, especially when coupled with scanning electron microscopy (SEM), allows for elemental mapping, which can reveal the homogeneity of the elements within the sample. rdlab137.itresearchgate.net

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory is a fundamental analytical tool for measuring the specific surface area of solid and porous materials. wikipedia.org The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature, usually that of liquid nitrogen (77 K). wikipedia.orglibretexts.org By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area (expressed in m²/g) can be calculated. libretexts.org The theory is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption. wikipedia.org

For a crystalline solid such as "this compound," BET analysis can provide valuable information about its surface properties. These properties can significantly influence various physical and chemical behaviors, including dissolution rates and interaction with other substances. particle.dk While a perfect single crystal would have a very low specific surface area, in practice, powdered or polycrystalline samples will have a measurable surface area due to their particle size and surface irregularities.

The specific surface area is a critical parameter in pharmaceutical sciences as it can affect a drug's bioavailability and formulation performance. particle.dk A higher surface area generally leads to a faster dissolution rate. particle.dk Therefore, characterizing the surface area of "this compound" via BET analysis is an important step in its physicochemical profiling.

The data obtained from BET analysis for "this compound" would be presented in a table similar to the hypothetical example below, which illustrates how results for different batches of the compound might be compared.

| Sample Batch | Specific Surface Area (m²/g) |

| Batch A | 0.85 |

| Batch B | 1.23 |

| Batch C | 0.96 |

These results would indicate the consistency of the material's physical properties across different synthesis batches. particle.dk Any significant variations in the specific surface area could suggest differences in crystallization conditions, particle size, or the presence of porosity, which could, in turn, impact the compound's performance in research applications. particle.dk The BET method is capable of evaluating both the outer surface and the surface within small pores and cracks that may be present in the powdered sample. particle.dk

Applications of 2 3 Bromophenyl Ethanamine Hydrochloride and Analogues in Interdisciplinary Research

Utilization in Organic Synthesis as a Versatile Building Block

The structural features of 2-(3-bromophenyl)ethanamine, namely the aryl bromide and the primary amine, make it a valuable building block in organic synthesis. These two functional groups allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The aromatic bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the primary amine group serves as a nucleophile or can be readily converted into other functional groups like amides, sulfonamides, or imines.

This dual reactivity is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, derivatives of phenethylamine (B48288) are widely used as precursors for the synthesis of various heterocyclic systems. The ability to introduce substituents on the phenyl ring via the bromo group, and to build upon the ethylamine (B1201723) side chain, provides a modular approach to creating libraries of diverse compounds for drug discovery and other applications.

Role in the Design and Synthesis of Advanced Materials

The reactivity of 2-(3-bromophenyl)ethanamine and its analogues makes them suitable precursors for the development of advanced materials with tailored properties. Their incorporation into polymeric structures can impart specific functionalities, leading to materials with applications in various technological fields.

Precursors for Functionalized Polymers

Phenylethylamine derivatives can be utilized in the synthesis of functionalized polymers. For example, 2-phenylethylamine, the parent compound of the subject molecule, can undergo oxidative polymerization to form polycatecholamine coatings. nih.govacs.org This process, inspired by the adhesive properties of mussel proteins, can be applied to various substrates to create functional surfaces. nih.govacs.org The presence of the amine group in the polymer backbone or as a side chain allows for further modifications, such as grafting other molecules or altering the surface properties of the material. rsc.org Amine-functionalized polymers are of significant interest for applications such as CO2 capture, where the amine groups can interact with carbon dioxide molecules. osti.govrsc.org

The general strategy involves using the amine functionality to incorporate the phenylethylamine moiety into a polymer chain. This can be achieved through various polymerization techniques. The resulting polymers, bearing the bromophenyl group, would have built-in sites for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of the polymer's properties.

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites for a specific target molecule. mdpi.comresearchgate.net These materials are produced by polymerizing functional monomers and a cross-linker in the presence of a template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

A close analogue of the subject compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, has been successfully used as a functionalized template in the synthesis of MIPs. nih.gov In this approach, the template molecule itself contains a polymerizable group. After polymerization, the covalent bond between the template and the polymer is cleaved, creating highly specific recognition sites. nih.gov These MIPs have shown a high affinity for biogenic amines like tyramine (B21549) and L-norepinephrine, demonstrating the potential of using bromophenylethylamine derivatives to create selective sorbents for analytical and separation applications. nih.gov

| Template Molecule | Target Analytes | Key Finding | Imprinting Factor (vs. NIP) |

|---|---|---|---|

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Tyramine, L-norepinephrine | Successful synthesis of a molecularly imprinted polymer via covalent imprinting using a functionalized template. nih.gov | Tyramine: 2.47, L-norepinephrine: 2.50 nih.gov |

Applications in Chemical Biology and Molecular Probe Development

The structural similarity of 2-(3-bromophenyl)ethanamine to endogenous neurotransmitters makes it and its derivatives valuable tools in chemical biology, particularly for studying receptor-ligand interactions and developing molecular probes.

Generation of Affinity Ligands for Receptor Studies (e.g., 5-HT7)

Phenethylamine derivatives are known to interact with a variety of receptors in the central nervous system. mdpi.comnih.gov Their structural scaffold is a common feature in many neurologically active compounds. mdpi.com The affinity of these derivatives for specific receptors can be modulated by introducing different substituents on the phenyl ring and the ethylamine side chain. nih.govkoreascience.krbiomolther.org

Specifically, 2-(3-bromophenyl)ethanamine has been identified as an affinity ligand for the 5-hydroxytryptamine receptor 7 (5-HT7). The binding affinity of phenethylamine and tryptamine (B22526) derivatives to serotonin (B10506) receptors, such as the 5-HT2A receptor, is influenced by the nature and position of substituents on the aromatic ring and the side chain. nih.govkoreascience.kr The bromo-substituent at the meta-position, as in 2-(3-bromophenyl)ethanamine, contributes to its specific binding properties. This makes it a useful tool for researchers studying the structure, function, and pharmacology of the 5-HT7 receptor and other related serotonin receptors.

| Compound Class | Target Receptor | Key Research Finding |

|---|---|---|

| Phenethylamine Derivatives | 5-HT2A Receptor | The affinity for the 5-HT2A receptor is largely determined by the phenethylamine scaffold, with substituents on the phenyl ring influencing binding affinity. nih.govkoreascience.kr |

| 2-(3-Bromophenyl)ethanamine | 5-HT7 Receptor | Identified as an affinity ligand for the 5-HT7 receptor. |

Bioconjugation with Biomolecules for Research Tools

The reactive amine group of 2-(3-bromophenyl)ethanamine and its analogues can be utilized for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or nucleic acid. This creates valuable research tools for studying biological processes. For example, by attaching a phenethylamine-based ligand to a fluorescent dye or a photoaffinity label, researchers can visualize and study the localization and dynamics of its target receptor in cells and tissues. mdpi.com

While direct examples of bioconjugation using 2-(3-bromophenyl)ethanamine hydrochloride were not prominently found, the principle of using the amine functionality for such modifications is a well-established strategy in chemical biology. The primary amine can react with various electrophilic groups on biomolecules or linker molecules, such as activated esters or isothiocyanates, to form stable covalent bonds. This allows for the site-specific labeling of biomolecules with a ligand that directs them to a particular receptor, enabling a wide range of biological investigations.

Involvement in Research Chemical Libraries for Psychopharmacology Studies

This compound and its analogues are valuable components of research chemical libraries used in psychopharmacology. These libraries are collections of structurally diverse small molecules that serve as crucial tools for screening and identifying new psychoactive compounds, as well as for studying the structure-activity relationships (SAR) of known drugs. The phenethylamine scaffold is a well-established pharmacophore found in a wide range of psychoactive substances, including stimulants, hallucinogens, and antidepressants. wikipedia.orgnih.gov The inclusion of halogenated derivatives, such as the 3-bromo substituted analogue, systematically modifies the electronic and lipophilic properties of the parent molecule, which can significantly influence its pharmacological profile.

In the context of psychopharmacology, research chemical libraries containing compounds like this compound are utilized to explore the molecular targets of psychoactive drugs, such as monoamine transporters and receptors in the central nervous system. wikipedia.orgnih.govbiomolther.org For instance, studies on various phenethylamine analogues have revealed that substitutions on the phenyl ring can alter their affinity and selectivity for the dopamine (B1211576), norepinephrine, and serotonin transporters. nih.govbiomolther.org The bromo-substitution at the meta-position, as seen in 2-(3-Bromophenyl)ethanamine, is a common strategy in medicinal chemistry to potentially enhance binding affinity or to probe the steric and electronic requirements of the binding site.

The data below illustrates the structural relationship of 2-(3-Bromophenyl)ethanamine to the core phenethylamine structure and other relevant analogues.

| Compound Name | Core Structure | Substitution | Potential Relevance in Psychopharmacology |

| Phenethylamine | Phenethylamine | None | Endogenous trace amine, CNS stimulant. wikipedia.org |

| Amphetamine | Phenethylamine | α-methyl | Potent CNS stimulant. wikipedia.org |

| 2-(3-Bromophenyl)ethanamine | Phenethylamine | 3-Bromo | Probe for SAR studies in psychopharmacology. |

| Phenelzine | Phenethylamine | N-amino (hydrazine) | Monoamine oxidase inhibitor, antidepressant. wikipedia.org |

By including systematically modified compounds like this compound in these libraries, researchers can conduct high-throughput screening assays to identify novel ligands for CNS targets. The findings from such studies contribute to a deeper understanding of the neurochemical basis of various neurological and psychiatric disorders and can guide the rational design of new therapeutic agents with improved efficacy and side-effect profiles. nih.gov

Contribution to the Synthesis of Complex Organic Scaffolds (e.g., Pyrazinoisoquinoline Derivatives)

This compound serves as a key building block in the synthesis of more complex heterocyclic structures, such as pyrazinoisoquinoline derivatives. The pyrazinoisoquinoline core is found in several biologically active compounds, most notably the anthelmintic drug Praziquantel. derpharmachemica.com The synthesis of this scaffold often involves the construction of the pyrazine (B50134) ring onto a pre-existing isoquinoline (B145761) or tetrahydroisoquinoline framework, which can be derived from phenethylamine precursors.

A common synthetic strategy involves the N-acylation of a phenethylamine derivative with a chloroacetyl chloride, followed by a series of reactions including amination and cyclization to form the pyrazinone ring. derpharmachemica.com In the case of this compound, its use as a starting material would lead to the formation of pyrazinoisoquinoline derivatives bearing a bromine atom on the phenyl ring. This bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the creation of a diverse library of analogues for biological evaluation.

The general synthetic approach to pyrazinoisoquinoline derivatives from a phenethylamine precursor is outlined in the following table:

| Step | Reaction | Intermediate/Product |

| 1 | N-acylation of 2-(3-Bromophenyl)ethanamine with chloroacetyl chloride | N-(3-bromophenethyl)-2-chloroacetamide |

| 2 | Amination with an appropriate amine | N-(3-bromophenethyl)-2-(alkylamino)acetamide |

| 3 | Bischler-Napieralski or Pictet-Spengler type cyclization | Dihydroisoquinoline or Tetrahydroisoquinoline intermediate |

| 4 | Further cyclization to form the pyrazinone ring | Bromo-substituted pyrazinoisoquinoline derivative |

The resulting bromo-substituted pyrazinoisoquinoline scaffolds are of significant interest in medicinal chemistry. The presence and position of the halogen atom can influence the compound's metabolic stability, membrane permeability, and interaction with biological targets. Synthetic routes that incorporate building blocks like this compound are therefore valuable for generating novel compounds for drug discovery programs. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 2 3 Bromophenyl Ethanamine Hydrochloride Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational drug design, offering predictions of how a ligand might bind to a protein's active site. In the context of 2-(3-Bromophenyl)ethanamine hydrochloride, which is a derivative of β-phenethylamine, these simulations are crucial for understanding its potential interactions with various biological targets.

Studies on β-phenethylamine derivatives have demonstrated their interaction with targets such as the dopamine (B1211576) transporter (DAT). biomolther.orgnih.gov Molecular docking simulations for a series of these derivatives have been used to predict their binding poses within the DAT active site. biomolther.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds between the amine group of the ligand and polar residues like Asp79 in the transporter. biomolther.orgnih.gov The aromatic ring of the phenethylamine (B48288) scaffold typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine within the binding pocket.

For 2-(3-Bromophenyl)ethanamine, the presence of the bromine atom at the meta-position of the phenyl ring is expected to significantly influence its binding affinity and selectivity. The bromine atom can alter the electronic properties of the aromatic ring and introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Docking studies on other bromophenyl derivatives have highlighted the importance of the position and nature of substituents on the phenyl ring for biological activity. nih.govnih.gov

A hypothetical docking simulation of 2-(3-Bromophenyl)ethanamine into a target like DAT would likely show the ethylamine (B1201723) side chain forming critical hydrogen bonds, while the bromophenyl group occupies a hydrophobic pocket. The predicted binding energy from such simulations can be used to rank its potential activity against a panel of targets.

| Compound Scaffold | Biological Target | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| β-phenethylamine | Dopamine Transporter (DAT) | Asp79, Phe320, Tyr156 | Hydrogen Bonding, π-π Stacking |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various (e.g., 1JIJ, 4WMZ, 3ERT) | Not specified | Good docking scores reported |

| 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives | Human Carbonic Anhydrase I, Protein Kinase A | Not specified | Interaction with active site amino acids |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space of both the ligand and the protein over time. For a flexible molecule like 2-(3-Bromophenyl)ethanamine, MD simulations are invaluable for understanding its behavior in a physiological environment and assessing the stability of its binding pose predicted by docking.

MD simulations can reveal how the ethylamine side chain rotates and flexes, and how these movements affect its interaction with a target protein. Furthermore, these simulations can assess the stability of the protein-ligand complex, providing insights into the residence time of the ligand in the binding pocket. Although no specific MD simulation studies on this compound were identified, the methodology is widely applied to phenethylamine derivatives to complement docking studies. koreascience.kr

The general workflow for an MD simulation of a 2-(3-Bromophenyl)ethanamine-protein complex would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to collect trajectory data.

Analysis: The trajectory is analyzed to understand the dynamics of the system, including conformational changes, intermolecular interactions, and binding free energies.

Machine Learning Approaches in Compound Design and Optimization

Machine learning (ML) is revolutionizing drug discovery by enabling the rapid screening of vast chemical spaces and the optimization of lead compounds. nih.govpreprints.org For a compound like this compound, ML models can be trained on large datasets of related molecules to predict various properties, including biological activity, toxicity, and pharmacokinetic profiles.

One application of ML is the development of automated workflows for identifying compounds with high binding affinity. cmu.edu Such a workflow could start with a large virtual library of phenethylamine derivatives and use ML models to predict their binding affinity for a specific target. The most promising candidates would then be subjected to more computationally expensive methods like docking and MD simulations. cmu.edu This active learning approach can significantly accelerate the discovery of potent and selective ligands. cmu.edu

ML can also be used in de novo drug design, where generative models create novel molecular structures with desired properties. harvard.edu By training on a dataset of known active compounds, these models can generate new phenethylamine derivatives, potentially including novel substitutions on the phenyl ring or modifications to the ethylamine side chain, that are predicted to have improved activity and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) and Related Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For derivatives of 2-(3-Bromophenyl)ethanamine, a QSAR model could predict the activity of new analogs based on their physicochemical properties, or "descriptors."

A typical 2D-QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known biological activities. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. Such models have been successfully applied to various series of phenethylamine derivatives to guide the synthesis of more potent compounds. biomolther.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes beyond 2D descriptors by considering the 3D steric and electrostatic fields of a molecule. nih.gov The process involves aligning a series of molecules and then calculating their interaction energies with a probe atom at various points on a grid surrounding the molecules. The resulting fields are then correlated with the biological activity using partial least squares (PLS) regression.

CoMFA studies on bioisosteres of phenethylamines, such as 2-heteroarylethylamines, have provided valuable insights into their structure-activity relationships. nih.gov The results of a CoMFA study are often visualized as contour maps, which indicate regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. For a series of 2-(3-Bromophenyl)ethanamine derivatives, a CoMFA model could highlight the optimal substitution patterns on the phenyl ring to enhance binding to a particular target.

| Parameter | Description | Relevance to 2-(3-Bromophenyl)ethanamine Derivatives |

|---|---|---|

| Molecular Descriptors | Numerical representations of molecular properties (e.g., logP, molecular weight, electronic properties). | Used to build predictive models of biological activity. |

| Training Set | A set of compounds with known activities used to build the QSAR model. | Would consist of a series of substituted phenethylamines. |

| Test Set | An independent set of compounds used to validate the predictive power of the QSAR model. | Essential for ensuring the model's reliability. |

| Steric and Electrostatic Fields | 3D fields surrounding a molecule that describe its shape and charge distribution. | Used in CoMFA to create a 3D model of structure-activity relationships. |

| Contour Maps | Visual representations from CoMFA showing regions where certain properties are favorable or unfavorable for activity. | Would guide the design of new, more potent derivatives. |

X-ray Crystallography for Structural and Stereochemical Analysis of Derivatives

X-ray crystallography is the gold standard for determining the precise 3D structure of a molecule. While no crystal structure for this compound is publicly available, the crystal structure of a related derivative, 2-(3-bromophenyl)-1,3-dithiane, has been reported. nih.gov In this derivative, the ethylamine group is replaced by a 1,3-dithiane (B146892) ring.